molecular formula C11H15NO3 B15237116 1-Amino-1-(3,4-dimethoxyphenyl)acetone

1-Amino-1-(3,4-dimethoxyphenyl)acetone

Cat. No.: B15237116
M. Wt: 209.24 g/mol
InChI Key: MBFVLUJIYXGBFI-UHFFFAOYSA-N
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Description

1-Amino-1-(3,4-dimethoxyphenyl)acetone is an organic compound with the molecular formula C11H15NO3 It is characterized by the presence of an amino group and a dimethoxyphenyl group attached to an acetone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-(3,4-dimethoxyphenyl)acetone can be synthesized through several methods. One common approach involves the asymmetric amination of 3,4-dimethoxyphenylacetone using microbial catalysts such as Brevibacterium linens IFO 12141 . This method yields optically active amines, which are valuable in pharmaceutical applications.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(3,4-dimethoxyphenyl)acetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Amino-1-(3,4-dimethoxyphenyl)acetone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-1-(3,4-dimethoxyphenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the dimethoxyphenyl group can engage in π-π interactions and hydrophobic interactions. These interactions contribute to the compound’s biological and chemical activities.

Comparison with Similar Compounds

    3,4-Dimethoxyphenylacetone: A precursor in the synthesis of 1-Amino-1-(3,4-dimethoxyphenyl)acetone.

    α-Methyl-dopa: A pharmaceutical compound synthesized from this compound.

    3,4-Dimethoxybenzaldehyde: Another related compound used in organic synthesis.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo asymmetric amination and form optically active amines is particularly noteworthy .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

1-amino-1-(3,4-dimethoxyphenyl)propan-2-one

InChI

InChI=1S/C11H15NO3/c1-7(13)11(12)8-4-5-9(14-2)10(6-8)15-3/h4-6,11H,12H2,1-3H3

InChI Key

MBFVLUJIYXGBFI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)OC)OC)N

Origin of Product

United States

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